molecular formula C25H26ClNO2 B11189552 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

Cat. No.: B11189552
M. Wt: 407.9 g/mol
InChI Key: PGQBPMVSBPQSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a cyclohexane ring and a pyridoquinoline system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-BENZYL-9’-CHLORO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C25H26ClNO2

Molecular Weight

407.9 g/mol

IUPAC Name

3-benzyl-9-chlorospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C25H26ClNO2/c26-20-10-9-19-16-25(23(28)7-4-8-24(25)29)22-14-18(11-12-27(22)21(19)15-20)13-17-5-2-1-3-6-17/h1-3,5-6,9-10,15,18,22H,4,7-8,11-14,16H2

InChI Key

PGQBPMVSBPQSQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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